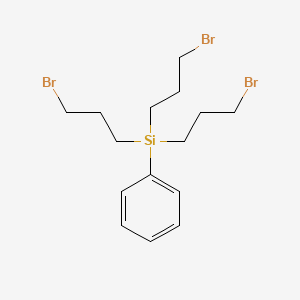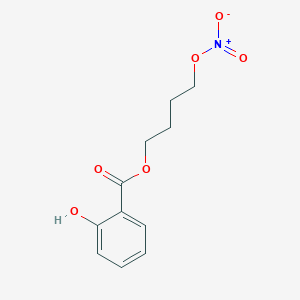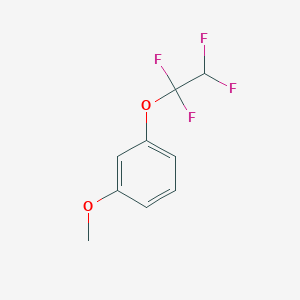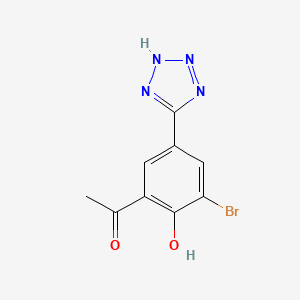![molecular formula C21H48ClNO3Si B14257652 N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride CAS No. 174300-52-8](/img/structure/B14257652.png)
N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines both organic and inorganic components. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, antimicrobial treatments, and as a coupling agent in polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride typically involves the reaction of N,N-dibutylbutan-1-amine with 3-chloropropyltriethoxysilane in the presence of a suitable solvent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the ethoxy groups can be replaced by other nucleophiles such as water or alcohols.
Hydrolysis: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: The organic amine portion of the molecule can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, and amines are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Toluene, dichloromethane, and ethanol are commonly used solvents in these reactions.
Major Products:
Siloxane Polymers: Formed through the condensation of silanol groups.
Modified Surfaces: Resulting from the bonding of the compound to various substrates.
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Polymer Chemistry: Acts as a coupling agent to improve the compatibility of different polymer components.
Biology and Medicine:
Antimicrobial Treatments: The quaternary ammonium structure imparts antimicrobial properties, making it useful in disinfectants and antimicrobial coatings.
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry:
Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.
Coatings: Used in coatings to improve durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride involves its ability to form strong covalent bonds with substrates through the silicon atom. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with surfaces. The quaternary ammonium group provides antimicrobial activity by disrupting the cell membranes of microorganisms.
Comparación Con Compuestos Similares
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
Uniqueness: N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is unique due to its combination of a long alkyl chain with a triethoxysilyl group, providing both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, particularly in surface modification and antimicrobial treatments.
Propiedades
Número CAS |
174300-52-8 |
|---|---|
Fórmula molecular |
C21H48ClNO3Si |
Peso molecular |
426.1 g/mol |
Nombre IUPAC |
tributyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C21H48NO3Si.ClH/c1-7-13-17-22(18-14-8-2,19-15-9-3)20-16-21-26(23-10-4,24-11-5)25-12-6;/h7-21H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
VLYJLGCHGIKGSK-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)


![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
